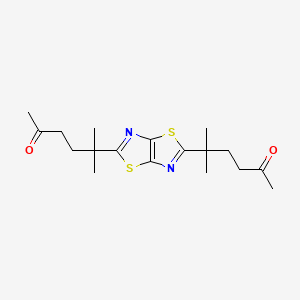
2-Hexanone, 5,5'-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique electronic properties and high oxidative stability, making it a valuable building block in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) typically involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under solvothermal conditions, often modulated by an organobase . The resulting product is a covalent triazine framework with enhanced photocatalytic properties .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) undergoes various chemical reactions, including:
Oxidation: It can participate in photocatalytic selective oxidation reactions, particularly with amines.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen (O₂) and light sources for photocatalysis.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include imines from oxidation reactions and various substituted derivatives from reduction and substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) exerts its effects involves its ability to facilitate electron transfer processes. The compound’s rigid planar structure and high oxidative stability enable efficient intermolecular π–π overlap, which is crucial for its photocatalytic activity . In photocatalytic reactions, it activates molecular oxygen (O₂) to generate reactive oxygen species (ROS) such as superoxide anion (O₂•-), which are essential for the oxidation of organic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-d]thiazole-based COFs: These compounds share the thiazolo[5,4-d]thiazole core and exhibit similar photocatalytic properties.
Covalent triazine frameworks (CTFs): These frameworks contain triazine ring structures and are known for their strong conjugation systems and high chemical stability.
Uniqueness
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) stands out due to its enhanced electron–hole separation and transfer capabilities, which result in superior photocatalytic performance compared to other similar compounds . Its ability to facilitate efficient electron transfer processes makes it a valuable component in various advanced materials and applications.
Eigenschaften
CAS-Nummer |
33328-51-7 |
|---|---|
Molekularformel |
C18H26N2O2S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
5-methyl-5-[5-(2-methyl-5-oxohexan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]hexan-2-one |
InChI |
InChI=1S/C18H26N2O2S2/c1-11(21)7-9-17(3,4)15-19-13-14(23-15)20-16(24-13)18(5,6)10-8-12(2)22/h7-10H2,1-6H3 |
InChI-Schlüssel |
KFDIYXKEXSLCTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(C)(C)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















